Methyl 4-methoxypyridine-2-carboxylate

Overview

Description

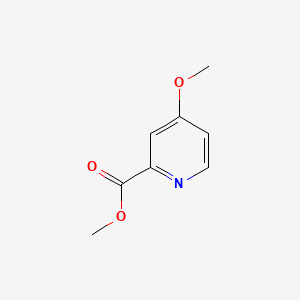

Methyl 4-methoxypyridine-2-carboxylate (CAS: 29681-43-4) is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a methyl ester at the 2-position. Its molecular formula is $ \text{C}8\text{H}9\text{NO}_3 $, with a molecular weight of 167.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxypyridine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methoxypyridine with dimethylformamide in the presence of a base. The reaction typically occurs at room temperature under alkaline conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Methyl 4-methoxypyridine-2-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of new synthetic methodologies, including:

- Michael Addition Reactions : The compound can participate in Michael-type additions, facilitating the formation of complex structures such as chromanones and coumarins .

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of inhibitors for various biological targets:

- Monoamine Oxidase Inhibition : Compounds derived from this compound have demonstrated selective inhibitory activity against monoamine oxidase, which is relevant for treating neurodegenerative diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound:

- Mycobacterium tuberculosis : Research indicates that certain derivatives exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.03 to 0.5 μg/mL .

Case Study 1: Synthesis of Chromanones

A study focused on the doubly decarboxylative Michael addition of this compound to chromone derivatives resulted in high yields of hybrid molecules. The mechanistic pathway was confirmed through detailed studies, showcasing the compound's utility in synthesizing complex heterocycles .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Michael Addition to Chromone | >90 | High efficiency and selectivity observed |

Case Study 2: Antimicrobial Screening

In a screening for antimicrobial agents, derivatives of this compound were tested against various pathogens. The results indicated promising activity against resistant strains of bacteria, suggesting its potential as a lead compound for drug development .

| Pathogen | MIC (μg/mL) | Result |

|---|---|---|

| Mycobacterium tuberculosis | 0.03 - 0.5 | Highly effective |

| Staphylococcus aureus | 1.0 | Moderate effectiveness |

Mechanism of Action

The mechanism of action of methyl 4-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can participate in catalytic reactions, influencing various biochemical and industrial processes .

Comparison with Similar Compounds

Key Properties:

- Physical Appearance : White to light yellow crystalline powder .

- Melting Point : 50–54 °C .

- Solubility: Soluble in methanol and other polar organic solvents .

- Purity: ≥98% (GC and non-aqueous titration) .

- Safety : Causes skin and eye irritation (H315, H319); requires handling with gloves and eye protection .

Comparison with Structural Analogs

The following table summarizes structural analogs of methyl 4-methoxypyridine-2-carboxylate, highlighting differences in substituents, properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- The methoxy group in this compound provides electron-donating effects, stabilizing the pyridine ring and directing electrophilic substitution to the 3- and 5-positions . In contrast, bromo or hydroxymethyl substituents alter electronic and steric profiles, enabling diverse reaction pathways .

- Dual ester groups (e.g., dimethyl pyridine-2,4-dicarboxylate) increase polarity, making the compound suitable for metal-ligand complexes .

Solubility and Applications :

- Hydroxyl-containing analogs (e.g., methyl 4-(hydroxymethyl)picolinate) exhibit improved aqueous solubility compared to the methoxy derivative, expanding their utility in biomedical applications .

- Acidic derivatives like 4-(methoxycarbonyl)picolinic acid are valuable in formulating pH-sensitive drug delivery systems .

Synthetic Utility :

Biological Activity

Methyl 4-methoxypyridine-2-carboxylate (MMPC) is a pyridine derivative with significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula: C₈H₉NO₃

- Molecular Weight: 167.16 g/mol

- IUPAC Name: this compound

MMPC is characterized by its methoxy and carboxylate functional groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

MMPC exhibits a range of biological activities, including:

- Antimicrobial Properties: Research indicates that MMPC has demonstrated antimicrobial activity against various pathogens. A study reported that derivatives of pyridine carboxylates, including MMPC, showed significant inhibition against bacteria and fungi .

- Antitumor Activity: The compound has been investigated for its potential antitumor effects. In vitro studies have shown that MMPC can inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapy .

- Neuroprotective Effects: Preliminary research suggests that MMPC may possess neuroprotective properties, potentially through the inhibition of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases .

The mechanism by which MMPC exerts its biological effects involves several pathways:

- Oxidative Stress Modulation: MMPC can act as an oxidizing agent, participating in redox reactions that may alter cellular environments and influence signaling pathways related to stress responses.

- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as MAO, leading to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function .

- Interaction with Biomolecules: MMPC can interact with various biomolecules, affecting their function and stability. This interaction is critical in understanding its role in antimicrobial and anticancer activities.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antitumor | Reduces viability of cancer cell lines | |

| Neuroprotective | Inhibits MAO activity |

Table 2: Comparison of Biological Activities with Related Compounds

| Compound | Antimicrobial Activity | Antitumor Activity | MAO Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| 4-Methoxypyridine-2-carboxylic acid | Low | Moderate | No |

| Methyl 2-aminopyridine-4-carboxylate | High | Low | No |

Case Studies

- Antimicrobial Efficacy Study : A series of experiments evaluated the antimicrobial efficacy of MMPC against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating potent activity .

- Antitumor Activity Assessment : An in vitro study assessed the cytotoxic effects of MMPC on HepG2 liver cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment .

- Neuroprotection in Animal Models : In a rat model of neurodegeneration induced by MPTP, pre-treatment with MMPC significantly reduced neuronal loss and improved behavioral outcomes, suggesting its potential as a neuroprotective agent .

Q & A

Q. Basic: What are the recommended methods for determining the purity of Methyl 4-methoxypyridine-2-carboxylate in laboratory settings?

Answer:

Purity analysis typically employs gas chromatography (GC) and nonaqueous titration , as the compound’s purity is often ≥98.0% by these methods . For GC, use a polar column (e.g., DB-5) with temperature programming to resolve impurities. In nonaqueous titration, dissolve the compound in glacial acetic acid and titrate with perchloric acid, using crystal violet as an indicator. Cross-validate results with melting point analysis (expected range: 50–54°C) to confirm consistency .

Q. Basic: How should researchers address discrepancies in reported melting points for this compound?

Answer:

Discrepancies (e.g., 50–54°C vs. 52°C in literature) may arise from polymorphic forms or impurities. To resolve this:

Perform differential scanning calorimetry (DSC) to identify phase transitions.

Recrystallize the compound using methanol (its reported solvent of choice) to isolate the purest form .

Compare results with high-purity commercial samples (e.g., TCI Chemicals, ≥98% GC purity) .

Q. Advanced: What crystallographic software tools are optimal for refining the crystal structure of this compound?

Answer:

For small-molecule refinement, SHELXL is widely used due to its robust handling of high-resolution data and twinning . For structure visualization, pair it with ORTEP-3 to generate thermal ellipsoid plots . Alternatively, the WinGX suite provides a GUI for Fourier map analysis and symmetry validation . Prioritize SHELXL for its precision in hydrogen-bonding network analysis, critical for understanding supramolecular interactions in pyridine derivatives .

Q. Advanced: How can researchers mitigate risks when handling this compound, given incomplete toxicity data?

Answer:

While acute toxicity data are unavailable , adopt precautionary measures:

Use gloves (nitrile) , goggles , and fume hoods to prevent skin/eye contact (H315/H319 hazards) .

For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .

Store in airtight containers at 2–8°C to minimize degradation .

Q. Advanced: What experimental strategies are recommended for resolving contradictory reactivity data in esterification reactions involving this compound?

Answer:

Contradictions may stem from competing reaction pathways (e.g., methoxy group participation). To clarify:

Use NMR kinetics to track intermediates (e.g., in situ <sup>13</sup>C NMR for carbonyl reactivity).

Employ density functional theory (DFT) to model transition states and identify dominant pathways .

Validate with HPLC-MS to detect byproducts (e.g., demethylated derivatives) .

Q. Advanced: How should researchers assess the ecological impact of this compound in absence of biodegradation data?

Answer:

Apply predictive models:

Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.

Perform soil column experiments to evaluate mobility, using HPLC to quantify leaching rates .

Reference structurally similar compounds (e.g., methyl picolinates) for analog-based risk assessments .

Q. Advanced: What synthetic routes optimize yield for this compound derivatives?

Answer:

For derivatives like 4-(4-methoxyphenyl) analogs:

Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min) .

Catalyze esterification with H2SO4 (0.5 mol%) in dry dichloromethane .

Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) and isolate via flash chromatography .

Properties

IUPAC Name |

methyl 4-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDKENGKKYVJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364008 | |

| Record name | Methyl 4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-43-4 | |

| Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29681-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Methoxypyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.